The naphthyridine core structure is present in various known antibiotics. The additional functional groups on this molecule might offer interesting avenues for research into its potential antimicrobial properties. Studies have shown other 2-amino-1,8-naphthyridine-3-carboxamide derivatives to exhibit antimicrobial activity [].
SAR131675 is a novel compound identified as a potent and selective inhibitor of the vascular endothelial growth factor receptor 3 (VEGFR-3) tyrosine kinase. It has demonstrated significant inhibitory effects on VEGFR-3 activity, with half-maximal inhibitory concentration (IC50) values of approximately 20 nmol/L for both VEGFR-3 autophosphorylation and primary human lymphatic cell proliferation induced by VEGF-C and VEGF-D ligands . Notably, SAR131675 exhibits high selectivity for VEGFR-3 compared to a wide array of other receptors, enzymes, and kinases, making it a valuable candidate for therapeutic applications targeting lymphangiogenesis and tumor progression .
The primary chemical reaction involving SAR131675 is its inhibition of the VEGFR-3 tyrosine kinase activity. This inhibition leads to downstream effects on signaling pathways associated with tumor growth and metastasis. The compound's mechanism of action includes the blockade of the phosphorylation of specific tyrosine residues on the receptor, which is crucial for its activation and subsequent signaling cascade . In vitro studies have shown that SAR131675 can effectively disrupt these pathways, leading to reduced cell proliferation and migration in various cancer cell lines, particularly those associated with ovarian cancer .
SAR131675 has been shown to possess significant biological activity, particularly in the context of cancer therapy. Its selective inhibition of VEGFR-3 results in decreased tumor growth and metastasis in preclinical models. For instance, studies indicate that SAR131675 reduces tumor-associated macrophage infiltration and alters the immune landscape within tumors, promoting a more favorable immune response against cancer cells . Additionally, it has demonstrated anticancer effects through the inhibition of critical signaling pathways such as ERK1/2 and AKT in human ovarian cancer cells .
The synthesis of SAR131675 involves multiple steps typical for small molecule drug development. While specific synthetic routes are proprietary, general methods for synthesizing tyrosine kinase inhibitors often include:
SAR131675 has promising applications in oncology due to its ability to inhibit lymphangiogenesis and tumor growth. Its specificity for VEGFR-3 makes it particularly suitable for treating cancers where this receptor plays a critical role in tumor progression and metastasis. Potential applications include:
Interaction studies involving SAR131675 have focused on its effects on immune cell populations within tumors. Research indicates that treatment with SAR131675 leads to a reduction in myeloid-derived suppressor cells (MDSCs) and an increase in pro-inflammatory macrophages, suggesting a shift towards a more effective anti-tumor immune response . Furthermore, it has been shown not to inhibit T cell proliferation, differentiating it from other multikinase inhibitors like sunitinib or sorafenib, which can have broader immunosuppressive effects .
Several compounds exhibit similar mechanisms or target pathways related to angiogenesis and tumor growth. Here are some notable examples:
Compound Name | Target Receptor(s) | Selectivity | Unique Features |
---|---|---|---|
Sunitinib | VEGFR-1, VEGFR-2, PDGFR | Multi-target | Broad spectrum; affects multiple kinases |
Sorafenib | VEGFR-2, PDGFR | Multi-target | Also targets RAF kinases |
MAZ51 | VEGFR-2 | Less selective | Primarily targets vascular endothelial growth factors |
Pexidartinib | CSF1R | Selective for CSF1R | Targets macrophage recruitment |
Uniqueness of SAR131675: Unlike these compounds, SAR131675 is specifically designed to target only VEGFR-3 with minimal off-target effects. This specificity allows it to reduce lymphangiogenesis without compromising other essential vascular functions or immune responses significantly.